molecular formula C16H17ClFNO2S B5622565 N-(3-chloro-4-fluorophenyl)-4-isobutylbenzenesulfonamide

N-(3-chloro-4-fluorophenyl)-4-isobutylbenzenesulfonamide

Cat. No. B5622565
M. Wt: 341.8 g/mol
InChI Key: IBOZNUFEDZNYGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N-(3-chloro-4-fluorophenyl)-4-isobutylbenzenesulfonamide, involves multiple steps such as chlorination, ammonolysis, condensation, and purification, using various precursors and reagents to achieve the desired structural framework. For example, 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide was synthesized through a process involving chlorination, ammonolysis, condensation, and purification, starting from 4-hydroxy-3-pyridinesulfuric acid, demonstrating a method that could be adapted for similar compounds (Zhang, 2006).

Molecular Structure Analysis

Studies on the crystal structures of sulfonamide derivatives reveal insights into their molecular arrangements and interactions. For instance, the crystal structures of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, exhibit two-dimensional architectures with specific packing patterns and intermolecular interactions analyzed by Hirshfeld surface analysis (Suchetan et al., 2015).

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, demonstrating their reactivity and potential for further chemical manipulation. For example, the synthesis of N-[18F]fluoro-N-alkylsulfonamides through fluorination of secondary sulfonamides with [18F]F2 showcases their ability to undergo regiospecific fluorination, offering avenues for creating radiotracers for positron emission tomography (Satyamurthy et al., 1990).

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. It could be interesting to explore its potential medicinal properties given the known uses of other sulfonamides .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO2S/c1-11(2)9-12-3-6-14(7-4-12)22(20,21)19-13-5-8-16(18)15(17)10-13/h3-8,10-11,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOZNUFEDZNYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)-4-(2-methylpropyl)benzene-1-sulfonamide

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